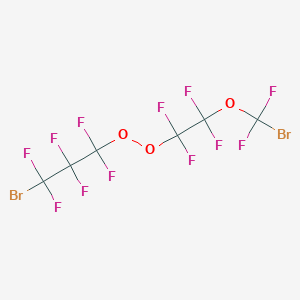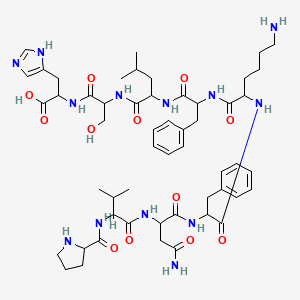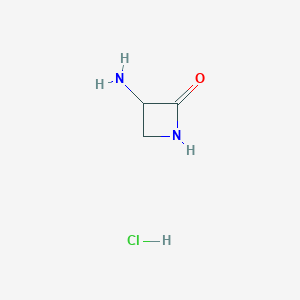![molecular formula C17H16FNO4 B13395436 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C17H16FNO4. It is a derivative of phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is substituted with a fluorine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of free amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJREHMTTLYKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
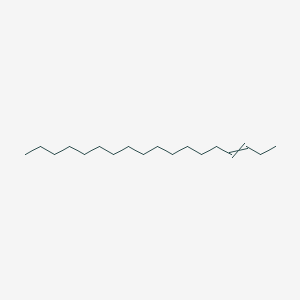
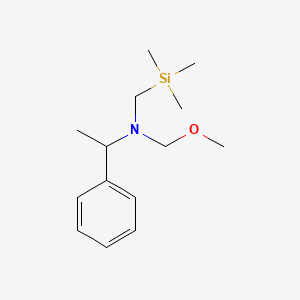


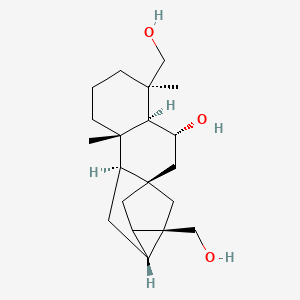
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)

